molecular formula C7H14O3 B065717 (3,3-Dimethoxycyclobutyl)methanol CAS No. 175021-11-1

(3,3-Dimethoxycyclobutyl)methanol

Cat. No.: B065717
CAS No.: 175021-11-1
M. Wt: 146.18 g/mol
InChI Key: PPZLOPBUFOFNKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethoxycyclobutyl)methanol typically involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions generally include a temperature range of 0-50°C and a reaction time of 1-5 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield .

Properties

IUPAC Name

(3,3-dimethoxycyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-9-7(10-2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZLOPBUFOFNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440629
Record name (3,3-dimethoxycyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175021-11-1
Record name (3,3-dimethoxycyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-dimethoxycyclobutyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 3,3-dimethoxy-cyclobutanecarboxylic acid methyl ester (1.48 g, 8.49 mmol) in tetrahydrofuran (5 ml) was added dropwise to a cooled 0° C. suspension of lithium aluminum hydride (0.39 g, 10.19 mmol) in tetrahydrofuran (15 ml). The reaction was allowed to warm to 25° C. and stirred for 17 h. After such time, ethyl acetate (1 ml) and a few crystals of sodium sulphate decahydrate were added with caution and stirred until gas evolution stopped. The resulting residue was filtered through a short celite pad and washed with ethyl acetate and then concentrated in vacuo to afford (3,3-dimethoxy-cyclobutyl)-methanol (1.04 g, 84%) as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ ppm 1.57 (brs, 1H, OH), 1.82-1.97 (m, 2H, CH2), 2.23-2.36 (m, 3H, CH2 and CH), 3.14 (s, 3H, OCH3), 3.16 (s, 3H, OCH3), 3.64-3.68 (m, 2H, OCH2).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
sodium sulphate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirring solution of 3,3-dimethoxy-cyclobutanecarboxylic acid methyl ester, (J. Org. Chem. 1988, 53, 3841 and J. Org. Chem. 1996, 61, 2174) (15.0 g, 86.1 mmol) in 40 mL of tetrahydrofuran at 0° C. (ice/water bath) was added dropwise a solution of lithium aluminum hydride (103.3 mL, 1M tetrahydrofuran). After the addition was complete the reaction was warmed to room temperature and stirred 12 hours. The reaction was worked-up using the method of Feiser and Feiser, and then filtered through a plug of Celite and concentrated under reduced pressure to yield (3,3-dimethoxy-cyclobutyl)-methanol (12.4 g, 99% crude yield) as a colorless oil. This material was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
103.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Dimethoxycyclobutyl)methanol
Reactant of Route 2
(3,3-Dimethoxycyclobutyl)methanol
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(3,3-Dimethoxycyclobutyl)methanol
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(3,3-Dimethoxycyclobutyl)methanol
Reactant of Route 5
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(3,3-Dimethoxycyclobutyl)methanol
Reactant of Route 6
Reactant of Route 6
(3,3-Dimethoxycyclobutyl)methanol

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